

Comprehensive Structural Analysis Guide: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid

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Compound of Interest

Compound Name:	2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
CAS No.:	1526717-05-4
Cat. No.:	B1432481

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Executive Summary & Molecular Profile

This technical guide outlines the definitive protocol for the solid-state characterization of **2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid** (CAS: 1526717-05-4). As a privileged scaffold in medicinal chemistry, particularly in the design of xanthine oxidase inhibitors and anti-infectives, understanding its conformational landscape and hydrogen-bonding networks is critical for structure-based drug design (SBDD).

This document details the workflow from single-crystal growth to supramolecular analysis, emphasizing the handling of the flexible cyclopropylmethyl moiety and the carboxylic acid synthon.

Molecular Specifications

Parameter	Details
IUPAC Name	2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
Formula	C ₈ H ₉ NO ₂ S
Molecular Weight	183.23 g/mol
SMILES	O=C(C1=CN=C(CC2CC2)S1)O
Key Pharmacophore	Thiazole-5-carboxylate (H-bond donor/acceptor)
Structural Challenge	Cyclopropyl ring disorder; Carboxylic acid proton positioning

Experimental Workflow: From Synthesis to Structure

The following directed graph illustrates the critical path for obtaining high-quality structural data.



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Figure 1: Critical path workflow for the structural determination of thiazole carboxylic acids.

Crystallization Protocol

The primary challenge in crystallizing this compound is balancing the solubility of the lipophilic cyclopropyl group with the polar carboxylic acid.

Solvent System Matrix

For carboxylic acids, protic solvents often encourage the formation of solvates, while aprotic solvents favor the formation of the thermodynamic acid dimers.

Method	Solvent System (v/v)	Target Mechanism	Conditions
Slow Evaporation	Methanol / Water (80:20)	Hydrogen bond saturation	Ambient, dust-free
Vapor Diffusion	THF (inner) / Pentane (outer)	Solubility gradient	Sealed chamber, 4°C
Cooling	Acetonitrile	Supersaturation	60°C RT 4°C
Recrystallization	Ethanol / Ethyl Acetate	Pi-stacking optimization	Hot filtration required

Protocol for Optimal Crystal Growth (Vapor Diffusion)

- **Dissolution:** Dissolve 20 mg of the compound in 1.5 mL of THF. Sonicate if necessary to ensure complete dissolution.
- **Filtration:** Filter the solution through a 0.45 µm PTFE syringe filter into a small vial (inner vessel) to remove nucleation sites.
- **Setup:** Place the open inner vial into a larger jar containing 10 mL of Pentane.
- **Equilibration:** Seal the outer jar tightly. Store at 4°C to minimize thermal motion during lattice formation.
- **Harvest:** Inspect after 48-72 hours. Look for block-like or prismatic crystals suitable for X-ray diffraction.

Data Collection & Structural Solution Instrument Configuration

- Source: Cu K

(

Å) is preferred for light atom organic molecules to maximize diffraction intensity and resolution.

- Temperature: 100 K (Cryostream).
 - Rationale: The cyclopropylmethyl group possesses a methylene bridge () allowing free rotation. Low temperature is mandatory to reduce thermal parameters () and prevent dynamic disorder of the cyclopropyl ring.

Structure Solution Strategy

- Space Group Determination: Expect Monoclinic () or Triclinic (), common for planar aromatic acids forming centrosymmetric dimers.
- Phasing: Use SHELXT (Dual Space) or SHELXS (Direct Methods). The presence of Sulfur (S) provides a sufficient anomalous signal for confident phasing even with Mo radiation, though Cu is better for absolute configuration if chiral impurities were present (unlikely here).

Refinement (SHELXL)

- Heteroatoms: Locate S, O, and N atoms first. Their electron density will be significantly higher than C.
- Cyclopropyl Disorder: If the cyclopropyl ring appears as a smeared electron density, model it as a two-part disorder using the PART 1 / PART 2 instruction in SHELXL. Restrain geometries using SAME or SADI commands.
- Hydrogen Atoms:
 - C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene, HFIX 137 for methyl if present).
 - O-H (Carboxylic Acid): Locate from the difference Fourier map (

). If not visible, place on the O atom involved in the shorter intermolecular contact (donor) and refine as a riding model (AFIX 147) or freely with DFIX restraints.

Structural Analysis & Supramolecular Architecture

Upon successful refinement, the analysis must focus on the specific interactions that define the solid-state stability.

The Carboxylic Acid Dimer (The Motif)

The defining feature of thiazole-5-carboxylic acids is the formation of centrosymmetric dimers.

- Mechanism: Two molecules interact via reciprocal Hydrogen bonds:

.

- Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring).

- Expected Metric: The

distance is typically 2.60 – 2.65 Å, indicating a strong hydrogen bond.

Thiazole Geometry & S...X Interactions

The thiazole ring is aromatic and planar.[1] Key bond lengths to validate your structure against the Cambridge Structural Database (CSD):

Bond	Typical Length (Å)	Significance
S1–C2	1.72 – 1.74	Single bond character
S1–C5	1.70 – 1.72	Partial double bond character
C2=N3	1.29 – 1.31	Double bond (Imine-like)
C4=C5	1.36 – 1.39	Double bond

Chalcogen Bonding: Check for intermolecular contacts involving the Sulfur atom.[1] Thiazoles often exhibit

or

contacts less than the sum of van der Waals radii ($< 3.32 \text{ \AA}$), directing the packing into 2D sheets.

Cyclopropylmethyl Conformation

The torsion angle

(
) determines the orientation of the tail relative to the aromatic core.

- Syn-periplanar: The cyclopropyl ring folds back toward the Nitrogen.
- Anti-periplanar: The ring extends away, maximizing packing efficiency.
- Note: In drug binding pockets, this flexibility allows the molecule to adapt to hydrophobic sub-pockets. In the crystal, packing forces will lock it into the lowest energy conformation.

References

- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." *Acta Crystallographica Section C*, 71(1), 3-8. [Link](#)
- Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." *Journal of Applied Crystallography*, 42(2), 339-341. [Link](#)
- Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." *Acta Crystallographica Section B*, 58(3), 380-388. [Link](#)
- Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." *Accounts of Chemical Research*, 35(7), 565–573. [Link](#)
- PubChem. "**2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid** (Compound)."[2] National Library of Medicine. Accessed Jan 29, 2026. [Link](#)

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. PubChemLite - 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
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